Barium bis(p-octylphenolate)

Description

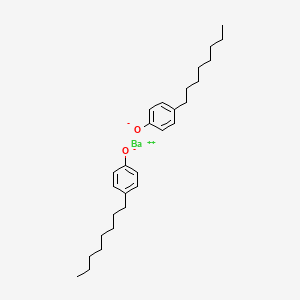

Barium bis(p-octylphenolate) (CAS 41157-62-4) is a barium salt derived from p-octylphenol, featuring two p-octylphenolate ions coordinated to a central barium atom . Its molecular formula is Ba(C₁₄H₂₁O)₂, with a calculated molecular weight of 547.33 g/mol. The compound’s structure comprises a barium ion bonded to the oxygen atoms of two para-substituted octylphenol groups, where the octyl chain (C₈H₁₇) enhances hydrophobicity and organic solubility.

Barium bis(p-octylphenolate) is primarily utilized in industrial applications such as polymer stabilization, where its aromatic phenolic structure contributes to thermal stability and antioxidant properties. It may also serve as a lubricant additive or catalyst precursor due to its ability to interact with organic matrices .

Properties

CAS No. |

41157-62-4 |

|---|---|

Molecular Formula |

C28H42BaO2 |

Molecular Weight |

548.0 g/mol |

IUPAC Name |

barium(2+);4-octylphenolate |

InChI |

InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |

InChI Key |

SCFXKMFVFQSCKX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |

Related CAS |

1806-26-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium bis(p-octylphenolate) can be synthesized through the reaction of barium hydroxide with p-octylphenol in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium bis(p-nonylphenolate) (CAS 41157-58-8)

- Molecular Formula : Ba(C₁₅H₂₃O)₂

- Molecular Weight : 575.33 g/mol

- Key Differences: The nonyl (C₉) chain increases molecular weight by ~28 g/mol compared to the octyl derivative, enhancing hydrophobicity and solubility in non-polar solvents. Thermal stability is marginally higher (~310°C vs. ~300°C estimated for the octyl variant), attributed to the longer alkyl chain’s shielding effect on the phenolic core.

- Applications : Preferred in high-temperature polymer processing (e.g., polyethylene) due to improved compatibility with hydrocarbon matrices.

Barium Dilaurate (CAS 4696-57-5)

- Molecular Formula : Ba(C₁₂H₂₃O₂)₂

- Molecular Weight : 535.33 g/mol

- Key Differences: As a carboxylate salt, it lacks the aromatic phenolic ring, reducing UV stability but improving acid-scavenging efficiency in PVC. Lower thermal decomposition temperature (~280°C) compared to alkylphenolates.

- Applications : Widely used as a heat stabilizer in PVC and lubricant formulations.

Barium Octanoate (CAS 4696-54-2)

- Molecular Formula : Ba(C₈H₁₅O₂)₂

- Molecular Weight : 443.98 g/mol

- Key Differences :

- Shorter alkyl chain (C₈) increases solubility in polar solvents like alcohols.

- Thermal stability is lower (~250°C), limiting use to moderate-temperature applications.

- Applications : Common in paint driers and coatings due to rapid oxidative curing.

Barium Salt of 12-Hydroxy-9-octadecenoic Acid (CAS 4722-99-0)

- Molecular Formula : Ba(C₁₈H₃₃O₃)₂

- Molecular Weight : ~921.34 g/mol

- Key Differences :

- Unsaturated, hydroxylated fatty acid structure enhances oxidative stability and viscosity-modifying properties.

- Complex structure limits compatibility with simple polymer systems.

- Applications : Specialized lubricants and anti-corrosion formulations.

Data Table: Comparative Properties of Barium Salts

| Compound | Molecular Weight (g/mol) | Thermal Decomposition (°C) | Solubility Profile | Primary Applications |

|---|---|---|---|---|

| Barium bis(p-octylphenolate) | 547.33 | ~300 | Low in water, high in organics | Polymer stabilizer, lubricants |

| Barium bis(p-nonylphenolate) | 575.33 | ~310 | Similar to octyl derivative | High-temperature stabilizers |

| Barium dilaurate | 535.33 | ~280 | Moderate in oils | PVC stabilizers |

| Barium octanoate | 443.98 | ~250 | High in polar solvents | Paint driers, coatings |

| Barium 12-hydroxy-9-octadecenoate | 921.34 | ~290 | High in viscous media | Specialty lubricants |

Research Findings and Key Insights

Thermal Stability: Alkylphenolate salts (e.g., p-octyl/nonyl derivatives) outperform carboxylates like barium dilaurate in high-temperature environments due to aromatic ring stabilization .

Solubility Trade-offs: Longer alkyl chains improve organic compatibility but reduce reactivity; e.g., barium octanoate’s polar solubility makes it ideal for coatings, while p-nonylphenolate excels in hydrocarbon polymers.

Functional Groups : Hydroxylated and unsaturated variants (e.g., CAS 4722-99-0) introduce secondary benefits like oxidative resistance but complicate synthesis and compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.